molecular formula C17H12N2O5 B11078674 N-ethyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

N-ethyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11078674
M. Wt: 324.29 g/mol
InChI Key: IURHXSIHLHJJAB-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • Reactions: N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide can undergo various transformations, including oxidation, reduction, and substitution.
    • Common reagents: Specific reagents depend on the desired reaction type.
    • Major products: These vary based on the reaction conditions but may include derivatives of the parent compound.
  • Scientific Research Applications

    • Chemistry: The compound’s unique structure makes it valuable for exploring new synthetic methodologies.
    • Biology: It could serve as a probe for studying enzyme-substrate interactions due to its bidentate directing group.
    • Medicine: Investigate its potential as a drug scaffold or targeting ligand.
    • Industry: Applications in materials science or catalysis.
  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • Molecular targets: These could involve metal centers or biological macromolecules.
    • Pathways: Investigate how it interacts with cellular processes.
  • Comparison with Similar Compounds

    • Similar compounds: Explore related anthracene derivatives or amides.
    • Uniqueness: Highlight features that distinguish it from other compounds.

    Remember that this compound’s potential lies in its versatile reactivity and intriguing structure.

    Properties

    IUPAC Name

    N-ethyl-1-nitro-9,10-dioxoanthracene-2-carboxamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H12N2O5/c1-2-18-17(22)12-8-7-11-13(14(12)19(23)24)16(21)10-6-4-3-5-9(10)15(11)20/h3-8H,2H2,1H3,(H,18,22)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IURHXSIHLHJJAB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCNC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H12N2O5
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    324.29 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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